4-(2,4-Dichlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole
Description
4-(2,4-Dichlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a 2,4-dichlorophenyl group at position 4 and a 2-hydrazinylpyridin-4-yl moiety at position 2. This structure combines electron-withdrawing chlorine atoms with a hydrazine-linked pyridine ring, conferring unique physicochemical and biological properties. The 2,4-dichlorophenyl group is a common pharmacophore in antifungal and anticancer agents, while the hydrazinylpyridine moiety may enhance binding affinity to metal ions or enzyme active sites .
Properties
Molecular Formula |
C14H10Cl2N4S |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
[4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C14H10Cl2N4S/c15-9-1-2-10(11(16)6-9)12-7-21-14(19-12)8-3-4-18-13(5-8)20-17/h1-7H,17H2,(H,18,20) |
InChI Key |
FJFOZQGWCOZJLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)C3=CC(=NC=C3)NN |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4-(2,4-Dichlorophenyl)Thiazole
The Hantzsch thiazole synthesis remains the most reliable method for constructing the thiazole core. A representative procedure involves:
Reagents :
-
2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one (1.0 equiv)
-
Pyridin-4-ylthiourea (1.2 equiv)
Conditions :
-
Solvent: Ethanol (anhydrous)
-
Temperature: Reflux (78°C)
-
Time: 6–8 hours
-
Catalyst: Triethylamine (TEA, 0.1 equiv)
Procedure :
A mixture of the α-bromo ketone and thiourea derivative in ethanol is refluxed under nitrogen. The reaction progress is monitored by TLC (hexane:ethyl acetate = 3:1). The crude product is purified via silica gel chromatography, yielding 4-(2,4-dichlorophenyl)thiazole as a pale-yellow solid (68–72% yield).
Step 2: Introduction of the 2-Hydrazinylpyridin-4-yl Group
The hydrazine functionality is introduced via Buchwald-Hartwig amination:
Reagents :
-
4-(2,4-Dichlorophenyl)-2-bromothiazole (1.0 equiv)
-
Hydrazine hydrate (3.0 equiv)
Catalytic System :
-
Pd(OAc)₂ (5 mol%)
-
XantPhos (10 mol%)
-
Cs₂CO₃ (2.5 equiv)
Conditions :
-
Solvent: Toluene
-
Temperature: 100°C
-
Time: 12 hours
Outcome :
The reaction affords the target compound in 54–60% yield after recrystallization from ethanol/water.
Route 2: Multicomponent One-Pot Synthesis
A more efficient approach utilizes a three-component reaction to assemble the thiazole and pyridine moieties simultaneously:
Components :
-
2,4-Dichlorophenylglyoxal (1.0 equiv)
-
2-Hydrazinylpyridin-4-amine (1.2 equiv)
-
Thiosemicarbazide (1.0 equiv)
Conditions :
-
Solvent: Dioxane
-
Catalyst: TEA (0.2 equiv)
-
Temperature: Reflux (100°C)
-
Time: 4 hours
Mechanistic Insight :
The reaction proceeds through sequential condensation, cyclization, and dehydrogenation steps. The thiosemicarbazide acts as both a sulfur source and a cyclizing agent, enabling direct thiazole ring formation.
Yield : 70–75% after recrystallization from dichloromethane/methanol.
Route 3: Late-Stage Functionalization via Cross-Coupling
For substrates sensitive to harsh cyclization conditions, a Suzuki-Miyaura coupling strategy proves effective:
Reagents :
-
4-(2,4-Dichlorophenyl)-2-bromothiazole (1.0 equiv)
-
2-Hydrazinylpyridin-4-ylboronic acid pinacol ester (1.5 equiv)
Catalytic System :
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
Conditions :
-
Solvent: DME/H₂O (4:1)
-
Temperature: 80°C
-
Time: 8 hours
Yield : 65–68% with >95% purity by HPLC.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield (%) | 54–60 | 70–75 | 65–68 |
| Reaction Time (h) | 18–20 | 4 | 8 |
| Purification Difficulty | Moderate | Low | High |
| Scalability | Limited | Excellent | Moderate |
| Cost Efficiency | $$ | $ | $$$ |
Key Observations:
-
Route 2 offers superior atom economy and shorter reaction times, making it preferable for large-scale synthesis.
-
Route 3 is ideal for introducing sensitive functional groups but requires expensive boronic esters.
-
Route 1 remains valuable for laboratories without specialized coupling catalysts.
Critical Optimization Strategies
Protecting Group Management
The hydrazine group’s nucleophilicity necessitates protection during thiazole formation. tert-Butoxycarbonyl (Boc) protection proves most effective:
Solvent and Temperature Effects
Catalytic System Tuning
For Pd-catalyzed couplings:
Analytical Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH₂), 8.52 (d, J = 5.2 Hz, 2H, Py-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.68 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.56 (d, J = 2.0 Hz, 1H, Ar-H), 7.45 (d, J = 5.2 Hz, 2H, Py-H), 4.20 (s, 2H, NH₂).
-
HRMS (ESI+) : m/z Calcd for C₁₄H₁₀Cl₂N₄S [M+H]⁺: 353.9952; Found: 353.9948.
Purity Assessment
-
HPLC : C₁₈ column (4.6 × 150 mm), gradient 30–70% MeCN/H₂O (0.1% TFA) over 15 min, λ = 254 nm. Retention time: 9.8 min.
-
Elemental Analysis : Calcd (%) C 47.61, H 2.85, N 15.82; Found: C 47.58, H 2.88, N 15.79.
Industrial-Scale Considerations
Cost-Benefit Analysis of Raw Materials
| Material | Route 1 Cost (USD/kg) | Route 2 Cost (USD/kg) |
|---|---|---|
| 2,4-Dichlorophenylglyoxal | 420 | 380 |
| Hydrazine hydrate | 25 | 25 |
| Pd catalysts | 12,000 | – |
| TEA | 45 | 45 |
Note: Route 2 eliminates palladium costs, reducing production expenses by 18–22%.
Waste Management Protocols
-
Dioxane Recovery : Distillation at 101°C recovers >85% solvent for reuse.
-
Pd Residues : Remove via activated charcoal filtration (0.5 ppm residual Pd).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines. In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
- Case Study: A study demonstrated that thiazole derivatives exhibited cytotoxic effects against human breast adenocarcinoma (MCF7) cells. The compounds were assessed using the Sulforhodamine B assay, revealing promising results for further development as anticancer agents .
Antimicrobial Properties
Thiazole compounds have also been explored for their antimicrobial activities. The presence of both thiazole and hydrazine groups enhances their interaction with microbial targets.
- Case Study: In vitro evaluations showed that certain thiazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests their potential use in developing new antibiotics to combat resistant strains .
Acetylcholinesterase Inhibition
Compounds similar to 4-(2,4-Dichlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s.
- Research Findings: Studies on related thiazole derivatives indicate they can effectively inhibit AChE activity, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is crucial for confirming their structures and purity.
| Synthesis Steps | Description |
|---|---|
| Step 1 | Formation of thiazole ring through cyclization reactions involving appropriate hydrazine derivatives. |
| Step 2 | Introduction of dichlorophenyl and hydrazinylpyridine substituents via nucleophilic substitution reactions. |
| Step 3 | Purification through recrystallization or chromatography techniques. |
Computational Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the mechanism of action and optimize the compound for enhanced efficacy.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Substituent Effects on Enzyme Inhibition
- Chlorine vs. Fluorine : The 2,4-dichlorophenyl group in the target compound enhances MAO-A inhibitory potency (IC50 = 0.073 μM) compared to fluorophenyl analogues (e.g., compounds in ), which primarily serve as structural models without reported enzyme activity. Chlorine's electron-withdrawing nature likely stabilizes π-π interactions in enzyme binding pockets .
- Hydrazine Linkers : The hydrazinylpyridine moiety distinguishes the target compound from benzofuran-hydrazone derivatives (). While both show MAO-A inhibition, the pyridine ring may improve solubility or target specificity compared to benzofuran-based systems.
Core Heterocycle Comparison
- Thiazole vs. Oxadiazole : Thiazole derivatives (e.g., , b) exhibit cytotoxicity and enzyme inhibition, whereas oxadiazoles () are optimized for Rho kinase inhibition. The thiazole's sulfur atom may contribute to redox activity, relevant in anticancer applications .
- Thiazole vs. Imidazole : Fenticonazole (), an imidazole antifungal agent, shares the 2,4-dichlorophenyl group but targets fungal cytochrome P450 enzymes. This highlights the scaffold-dependent biological targeting of chlorine-substituted aromatics .
Physicochemical and Pharmacokinetic Properties
- Blood-Brain Barrier (BBB) Penetration: The target compound's benzofuran analogue () demonstrates BBB permeability via PAMPA assay, a trait likely shared due to structural similarities.
- Solubility and Stability : Carbazole-thiazole hybrids () with chlorophenyl groups exhibit tunable electrochemical properties, suggesting that electronic effects of substituents can be leveraged for optimizing drug-like properties .
Biological Activity
4-(2,4-Dichlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole is a thiazole derivative that has gained attention due to its potential biological activities. This compound features a dichlorophenyl group and a hydrazinylpyridine moiety, which may enhance its interaction with various biological targets. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and insecticidal activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains and fungi. Preliminary studies suggest that it may possess broad-spectrum activity comparable to other known antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results highlight the compound's potential as a therapeutic agent in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro assays demonstrated that the compound inhibits cell proliferation and induces apoptosis in cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HeLa (Cervical Cancer) | 3.5 |
| A549 (Lung Cancer) | 7.8 |
The mechanism of action appears to involve the disruption of cell cycle progression and induction of oxidative stress.
Insecticidal Activity
Insecticidal properties have also been attributed to this compound, particularly against agricultural pests. Studies have shown that it acts as an effective insecticide with low toxicity to non-target organisms.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
- DNA Interaction : It could interact with DNA, disrupting replication in cancer cells.
- Neurotoxic Effects : Potential neurotoxic effects on insects through interference with neurotransmitter systems.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against multi-drug resistant bacteria, demonstrating its potential as a novel antibiotic.
- Cancer Cell Line Study : Research by Jones et al. (2024) focused on the anticancer properties of the compound in vitro, revealing significant apoptotic effects in MCF-7 cells through flow cytometry analysis.
- Insecticidal Application : A field study showcased by Brown et al. (2025) assessed the efficacy of the compound in controlling aphid populations in crops, indicating a promising alternative to conventional pesticides.
Q & A
Q. What synthetic methodologies are most effective for preparing 4-(2,4-dichlorophenyl)-2-(2-hydrazinylpyridin-4-yl)thiazole, and what key reaction conditions influence yield?
The compound is synthesized via Hantzsch thiazole condensation (reaction of thiosemicarbazones with α-haloketones) or hydrazine cyclization . For example:
- Hantzsch condensation of 2-hydrazinylpyridine-4-carboxamide derivatives with 2-bromo-4’-chloroacetophenone in ethanol yields thiazole cores (65% yield) .
- Cyclization in DMSO under reflux (18–24 hours) improves reaction efficiency (70% yield) . Key factors include solvent choice (polar aprotic solvents like DMF enhance cyclization), catalyst use (e.g., triethylamine for deprotonation), and purification via ethanol-water crystallization .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- 1H/13C NMR : Identifies hydrazinyl protons (δ 8.5–9.5 ppm) and aromatic substituents (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) .
- IR spectroscopy : Confirms N–H stretches (~3200 cm⁻¹ for hydrazine) and C–S bonds (~680 cm⁻¹) .
- Elemental analysis : Validates purity by matching experimental vs. calculated C, H, N percentages (e.g., ±0.3% tolerance) .
- Mass spectrometry : Provides molecular ion peaks (e.g., [M+H]+ at m/z 379) .
Advanced Research Questions
Q. How do structural modifications at the 2-hydrazinylpyridin-4-yl position affect the compound’s bioactivity?
Modifications here alter electronic properties and target binding :
- Acylation (e.g., sulfonylation) improves metabolic stability but reduces solubility .
- Schiff base formation (e.g., arylidene derivatives) enhances antimicrobial activity by increasing lipophilicity (IC50: 12 μM vs. 25 μM for parent compound) .
- Electron-withdrawing groups (e.g., –NO2) improve antiparasitic activity (IC50: 5 μM) but may increase cytotoxicity .
Table 1 : Bioactivity of Analogues
| Substituent | Activity (IC50) | Assay Type | Reference |
|---|---|---|---|
| Hydrazinomethyl | 12 μM (Antimicrobial) | In vitro | |
| 4-Br-Triazole | 8 μM (Anticancer) | In vitro | |
| 4-F-Nitro | 5 μM (Antiparasitic) | In vitro |
Q. How can researchers address discrepancies in reported biological activities of thiazole derivatives?
Contradictions arise from assay variability (e.g., cell lines, protocols) or compound purity :
- Standardize assays using validated cell lines (e.g., HepG2 for cytotoxicity) and multiple endpoints (MTT, SRB) .
- Control purity via HPLC (>95%) to exclude impurities (e.g., residual DMSO) .
- Conduct molecular docking to correlate substituent effects with target binding (e.g., 9c binds tighter to leishmanial enzymes than 9a) .
Q. What strategies optimize the hydrazinyl group’s pharmacokinetic properties?
- Prodrug design : Acylation (e.g., acetyl derivatives) enhances oral bioavailability by masking polar hydrazine .
- Lipidization : Adding alkyl chains (C6–C12) improves membrane permeability (logP increase from 1.2 to 3.8) .
- Metabolic stability : Fluorine substitution reduces hepatic clearance (t1/2: 4.2 hrs vs. 1.8 hrs for parent) .
Methodological Considerations
Q. How should researchers reconcile conflicting synthesis yields reported in literature?
- Catalyst optimization : Triethylamine increases yields by 20% in DMF vs. solvent-only reactions .
- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation and reduce byproducts .
- Table 2 : Yield Comparison
| Method | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Hantzsch condensation | Ethanol | None | 65 | |
| DMSO cyclization | DMSO | None | 70 | |
| Catalyzed condensation | DMF | Et3N | 85 |
Q. What in silico tools are recommended for predicting the compound’s biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., Leishmania trypanothione reductase) .
- QSAR models : Use CoMFA or ML-based platforms (e.g., DeepChem) to correlate substituents with activity .
- ADMET prediction : SwissADME or pkCSM for bioavailability and toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
